2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Overview
Description
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that features a unique structure combining indole, piperazine, and bipyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, while the piperazine ring is often introduced via nucleophilic substitution reactions. The final step involves the coupling of these intermediates with the bipyrimidine core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The bipyrimidine core can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, dihydropyrimidine derivatives, and substituted piperazine compounds .
Scientific Research Applications
2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, piperazine derivatives, and bipyrimidine derivatives. Examples include:
Indole-3-acetic acid: A naturally occurring plant hormone.
Piperazine: A common scaffold in medicinal chemistry.
Bipyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-15-17(14-23-21(24-15)28-11-9-27(2)10-12-28)18-13-20(30)26-22(25-18)29-8-7-16-5-3-4-6-19(16)29/h3-6,13-14H,7-12H2,1-2H3,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQBLDJKWXADS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C43)N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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